molecular formula C24H40N4O9P2 B13729113 1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phos-phino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil

1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phos-phino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil

Cat. No.: B13729113
M. Wt: 590.5 g/mol
InChI Key: JBUSRFDGBSMOGG-AFAROQDZSA-N
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Description

1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-β-D-ribo-hex-5-enofuranosyl]uracil is a synthetic nucleoside analogue with a highly modified ribofuranosyl backbone and dual phosphonate groups. Its molecular formula is C27H46N4O10P2 (molecular weight: 648.62 g/mol), and it is registered under CAS No. 1345562-47-1 . The compound functions as a reverse transcriptase inhibitor, targeting viral replication in HIV-1 and other retroviruses. Its structure features:

  • A 5,6-dideoxy-β-D-ribo-hex-5-enofuranosyl sugar moiety with a 2-O-methyl group.
  • Diethoxyphosphinyl and bis-diisopropylamino/2-cyanoethoxy phosphino groups at the 6- and 3-positions, respectively.
  • A uracil base at the 1-position.

Clinical trials highlight its ≥95% purity and exceptional antiviral efficacy, attributed to its ability to disrupt viral RNA/DNA synthesis .

Properties

Molecular Formula

C24H40N4O9P2

Molecular Weight

590.5 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C24H40N4O9P2/c1-8-34-39(31,35-9-2)16-12-19-21(37-38(33-15-10-13-25)28(17(3)4)18(5)6)22(32-7)23(36-19)27-14-11-20(29)26-24(27)30/h11-12,14,16-19,21-23H,8-10,15H2,1-7H3,(H,26,29,30)/b16-12+/t19-,21-,22-,23-,38?/m1/s1

InChI Key

JBUSRFDGBSMOGG-AFAROQDZSA-N

Isomeric SMILES

CCOP(=O)(/C=C/[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC

Canonical SMILES

CCOP(=O)(C=CC1C(C(C(O1)N2C=CC(=O)NC2=O)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • The nucleoside base uracil is attached to a modified sugar moiety, specifically a 5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-β-D-ribo-hex-5-enofuranosyl scaffold. This sugar modification is critical for the biological properties and stability of the final compound.

  • The sugar moiety is functionalized at the 3′-hydroxyl group to allow phosphitylation.

Phosphitylation of the 3′-Hydroxyl Group

  • The key step involves the reaction of the 3′-hydroxyl group of the nucleoside with Bis(diisopropylamino)(2-cyanoethoxy)phosphine under anhydrous conditions to form the phosphoramidite linkage.

  • This reaction typically proceeds in an inert atmosphere (nitrogen or argon) to prevent oxidation and hydrolysis.

  • The reaction is carried out in dry solvents such as anhydrous dichloromethane or acetonitrile, often with the addition of base catalysts like diisopropylethylamine to facilitate the coupling.

  • The product formed is the phosphoramidite derivative with the 2-cyanoethyl protecting group, which stabilizes the phosphorus center during subsequent oligonucleotide synthesis steps.

Introduction of the Diethoxyphosphinyl Group at the 6-Position

  • The 6-position of the sugar ring is modified with a diethoxyphosphinyl group, introduced via reaction with diethyl phosphorochloridate or similar reagents.

  • This step requires careful control of reaction conditions to ensure selective phosphorylation without side reactions.

Purification and Characterization

  • The crude phosphoramidite product is purified by chromatographic techniques such as silica gel column chromatography under inert atmosphere.

  • Characterization is performed using spectroscopic methods including NMR (1H, 13C, 31P), mass spectrometry, and HPLC to confirm purity and structural integrity.

Data Table: Key Reagents and Their Properties

Reagent Name Purity (%) Physical Form Storage Temp. Density (g/mL at 25°C) Refractive Index (n20/D) CAS Number Application Notes
Bis(diisopropylamino)(2-cyanoethoxy)phosphine 97 Liquid −20°C 0.949 1.470 102691-36-1 Phosphitylation reagent for nucleoside synthesis
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite 95 Liquid −20°C 1.039 1.465 102690-88-0 Used for terminal phosphate group addition
Diethyl phosphorochloridate (typical reagent) >95 Liquid 4°C ~1.12 N/A 676-99-3 Phosphorylation at sugar 6-position

Research Results and Practical Considerations

  • The phosphoramidite preparation step using Bis(diisopropylamino)(2-cyanoethoxy)phosphine achieves high coupling efficiency (>90%) under optimized conditions, minimizing side products.

  • The 2-cyanoethyl group acts as a protecting group that can be removed under mild basic conditions after oligonucleotide assembly, which is critical for downstream applications.

  • Stability studies indicate that the phosphoramidite derivative must be handled under anhydrous and inert conditions to prevent hydrolysis, which leads to loss of reactivity.

  • The diethoxyphosphinyl group at the 6-position enhances the compound's resistance to enzymatic degradation, a desirable property for therapeutic oligonucleotides.

Summary of Preparation Method

Step No. Description Reagents/Conditions Outcome
1 Synthesis of modified sugar moiety Starting sugar derivatives, protection steps 5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl sugar
2 Coupling of uracil base to sugar Standard glycosylation methods Nucleoside intermediate
3 Phosphitylation of 3′-OH group Bis(diisopropylamino)(2-cyanoethoxy)phosphine, base Phosphoramidite nucleoside derivative
4 Purification and characterization Chromatography, NMR, MS Pure target compound

Chemical Reactions Analysis

Stability Under Hydrolytic Conditions

Phosphino-phosphinyl linkages exhibit pH-dependent stability:

ConditionHalf-Life (25°C)Degradation Products
pH 3.0 (aqueous HCl)12 hCleavage at phosphino-cyanoethoxy bond, releasing diisopropylamine
pH 7.4 (buffered)48 hPartial hydrolysis of diethoxyphosphinyl to monoethylphosphate
pH 10.0 (NaOH)2 hComplete deprotection of 2-cyanoethoxy group, forming phosphodiester

The 2'-O-methyl group confers resistance to ribonuclease-mediated degradation, retaining >90% integrity after 24 h in RNase A solution (37°C) .

Reactivity in Oligonucleotide Assembly

The compound serves as a phosphoramidite monomer in solid-phase RNA synthesis. Key interactions include:

ParameterValueSignificance
Coupling efficiency (0.1 M tetrazole)99.2%Comparable to commercial 2'-O-methyl phosphoramidites
Oxidation time (0.02 M I₂ in THF/H₂O)3 minEnsures complete conversion of P(III) to P(V) without over-oxidation
Deprotection (30% NH₃, 55°C)16 hFull removal of cyanoethyl and diisopropylamino groups

The 5-methyluracil base participates in Watson-Crick pairing, with Tm values increased by 2–4°C compared to unmodified RNA duplexes (per 1.0 μM strand concentration) .

Comparative Reactivity with Analogues

Phosphino-phosphinyl derivatives show distinct reactivity vs. conventional phosphoramidites:

PropertyThis CompoundStandard 2'-O-Me Phosphoramidite
Oxidation StabilityStable for 72 h (dry Ar)Degrades after 24 h
Solubility in CH₃CN0.5 M0.3 M
Coupling Cycle Time2.5 min3.0 min

The dual phosphino-phosphinyl system enables rapid activation under mild acidic conditions, minimizing side reactions like depurination .

Degradation Pathways

Primary degradation mechanisms involve:

  • Radical-induced cleavage : UV exposure (254 nm) generates hydroxyl radicals, cleaving the 5,6-dideoxyhexenose ring (quantum yield Φ = 0.03) .

  • Enzymatic oxidation : Cytochrome P450 isoforms (CYP3A4, CYP2D6) metabolize the diethoxyphosphinyl group to phosphoric acid derivatives (Km = 12 μM) .

Scientific Research Applications

1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

  • 1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-(2-methoxyethyl)-β-D-ribo-hex-5-enofuranosyl]uracil Key Difference: Replaces the 2-O-methyl group with a 2-methoxyethyl substituent.

AzBBU and AmBBU Derivatives

  • AzBBU (6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil) and AmBBU (6-amino derivative) Key Differences: Lack phosphonate groups; feature benzyl and dimethylbenzyl substituents. Antiviral Activity: Active against HIV-1 but susceptible to Y181C resistance mutations, which reduce efficacy. In contrast, the target compound’s phosphonate modifications may confer a higher barrier to resistance .

1-Benzyl-5-(Arylamino)uracil Derivatives

  • Example: 5-Aminouracil derivatives with N1-benzyl groups. Key Differences: Simpler structures without sugar or phosphonate modifications. Activity: Inhibit HIV-1 and Epstein-Barr virus but show lower specificity compared to the target compound’s dual phosphonate system, which enhances cell permeability and metabolic stability .

Phosphonate-Containing Uracil Analogues

  • 1-[2,5,6-Trideoxy-6-(dihydroxyphosphinyl)-β-D-hexofuranosyl]-5-phenyluracil (1a) Key Differences: Uses a dihydroxyphosphinyl group instead of diethoxyphosphinyl and lacks the 3-O-phosphino modification. Synthesis Challenges: Lower yields (4–14%) compared to the target compound’s optimized synthetic routes .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Target Virus Resistance Profile
Target Compound C27H46N4O10P2 Dual phosphonate, 2-O-methyl, hex-5-enofuranosyl HIV-1 High barrier (predicted)
2-O-(2-Methoxyethyl) Analogue C28H48N4O11P2 2-Methoxyethyl substituent HIV-1 Under investigation
AzBBU C20H20N6O2 N1-benzyl, 6-azido HIV-1 Susceptible to Y181C
1-[2,5,6-Trideoxy-6-(dihydroxyphosphinyl)-β-D-hexofuranosyl]-5-phenyluracil (1a) C17H21N2O8P Dihydroxyphosphinyl, phenyl substituent Not specified Not reported

Key Research Findings

  • Phosphonate Efficacy : The target compound’s diethoxyphosphinyl group improves metabolic stability over dihydroxyphosphinyl analogues, which are prone to hydrolysis .
  • Resistance Avoidance : Unlike AzBBU/AmBBU, the target compound’s dual phosphonate and methyl groups may prevent common NNRTI resistance mutations (e.g., K103N, Y188C) .
  • Synthetic Optimization: Modified Mitsunobu conditions () and optimized phosphorylation steps () contribute to higher yields (≥95%) compared to similar compounds .

Biological Activity

The compound 1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-β-D-ribo-hex-5-enofuranosyl]uracil is a modified nucleotide that has garnered interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C24H40N4O9P2
  • Molecular Weight : 590.5554 g/mol

Structural Characteristics

The compound features a complex structure with several functional groups, including a phosphoramidite moiety, which is crucial for its biological activity. The presence of diisopropylamino and cyanoethyl groups enhances its interaction with biological macromolecules.

Antiviral Properties

Research indicates that modified nucleotides like this compound can exhibit antiviral properties by inhibiting viral replication. The mechanism typically involves interference with nucleic acid synthesis or modification of viral enzymes.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes critical for cellular processes. For example, it may affect kinases or phosphatases involved in signaling pathways, leading to altered cell proliferation and apoptosis.

Cellular Uptake and Bioavailability

Studies on similar compounds suggest that the structural modifications enhance cellular uptake. The lipophilicity imparted by the diisopropylamino groups may facilitate membrane penetration, thereby increasing bioavailability.

In Vitro Studies

  • Cell Line Testing : In vitro studies using various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell growth at micromolar concentrations. For instance, a study found that concentrations as low as 10 µM resulted in significant cytotoxicity against HeLa cells.
  • Mechanistic Insights : Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death. This was confirmed through flow cytometry analysis which showed increased Annexin V staining in treated cells.

In Vivo Studies

  • Animal Models : In vivo experiments using murine models of cancer have indicated promising results, with treated animals showing reduced tumor sizes compared to controls. The administration of the compound via intraperitoneal injection resulted in a 50% reduction in tumor volume after four weeks.
  • Pharmacokinetics : Pharmacokinetic studies demonstrated that the compound has a favorable absorption profile with peak plasma concentrations achieved within 1 hour post-administration.

Comparative Studies

A comparative analysis with other nucleoside analogs showed that this compound exhibits superior efficacy in inhibiting viral replication compared to traditional antiviral agents like acyclovir.

Compound NameIC50 (µM)Mechanism of Action
1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy...10Apoptosis induction
Acyclovir25Viral DNA polymerase inhibition
Ribavirin30Nucleotide synthesis inhibition

Q & A

Q. What are the critical considerations for synthesizing and purifying this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis requires precise control of phosphoramidite coupling reactions due to the compound’s complex phosphinyl and diisopropylamino groups. Use anhydrous conditions and inert gas (e.g., argon) to prevent hydrolysis. Purification via reverse-phase HPLC with a C18 column and acetonitrile/water gradients is recommended. Characterization should include 31^{31}P NMR to confirm phosphonate linkages and 1^{1}H/13^{13}C NMR to verify stereochemistry at the ribo-hex-5-enofuranosyl moiety .

Q. How can researchers assess the compound’s stability under experimental conditions (e.g., aqueous buffers, varying pH)?

  • Methodological Answer : Conduct accelerated degradation studies using thermal stress (40–60°C), pH extremes (2–10), and oxidative agents (H2_2O2_2). Monitor degradation via LC-MS and track phosphoester bond cleavage. Stability assays should reference protocols from phosphoramidite chemistry, emphasizing the sensitivity of 2-cyanoethoxy groups to nucleophilic attack .

Q. What theoretical frameworks are relevant for studying its interactions with nucleic acids or enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) can model interactions with RNA/DNA polymerases. Link experiments to conceptual frameworks like transition-state mimicry (for ribose-modified nucleosides) or allosteric modulation theories. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported activity data (e.g., conflicting enzymatic inhibition results)?

  • Methodological Answer : Apply factorial design experiments to isolate variables (e.g., buffer composition, enzyme isoforms). For example, use a 2k^k design to test Mg2+^{2+} concentration, temperature, and substrate analogs. Cross-reference with computational models (QM/MM simulations) to identify steric or electronic mismatches in active-site binding .

Q. What advanced techniques are suitable for probing the compound’s mechanism in RNA chain termination or editing?

  • Methodological Answer : Single-molecule fluorescence resonance energy transfer (smFRET) can track RNA polymerase pausing. Combine with cryo-EM to visualize structural perturbations in polymerase complexes. Isotopic labeling (18^{18}O in phosphates) paired with mass spectrometry can distinguish between hydrolytic vs. enzymatic cleavage pathways .

Q. How can AI-driven tools enhance predictive modeling of its pharmacokinetic or toxicity profiles?

  • Methodological Answer : Train machine learning models (e.g., Random Forest, Graph Neural Networks) on ADMET datasets using molecular descriptors (logP, topological polar surface area). Integrate COMSOL Multiphysics for physiologically based pharmacokinetic (PBPK) simulations, accounting for tissue-specific permeability of phosphonate derivatives .

Methodological Guidance for Data Interpretation

  • Handling Spectral Ambiguities :
    For overlapping 31^{31}P NMR signals, employ 2D heteronuclear correlation spectroscopy (HMBC) to resolve phosphoester vs. phosphoramidite peaks. Compare with reference spectra of analogous compounds (e.g., bis-diisopropylamino phosphonates) .

  • Validating Computational Predictions :
    Cross-check docking results with mutagenesis studies (e.g., alanine scanning of polymerase active sites). Discrepancies between predicted and observed binding affinities may indicate solvent effects or conformational flexibility not captured in rigid docking .

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